1-((1H-benzo[d]imidazol-2-yl)sulfinyl)butan-2-one
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Overview
Description
1-((1H-benzo[d]imidazol-2-yl)sulfinyl)butan-2-one is a chemical compound that features a benzimidazole moiety linked to a butanone structure via a sulfinyl group. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1H-benzo[d]imidazol-2-yl)sulfinyl)butan-2-one typically involves the reaction of benzimidazole derivatives with sulfinylating agents under controlled conditions. One common method involves the use of N,N-dimethylformamide and sulfur to facilitate the formation of the sulfinyl group . The reaction conditions are generally mild, allowing for the preservation of sensitive functional groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-((1H-benzo[d]imidazol-2-yl)sulfinyl)butan-2-one can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone under oxidative conditions.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents.
Substitution: The benzimidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of the corresponding sulfone derivative.
Reduction: Formation of the corresponding sulfide derivative.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
1-((1H-benzo[d]imidazol-2-yl)sulfinyl)butan-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((1H-benzo[d]imidazol-2-yl)sulfinyl)butan-2-one involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The sulfinyl group may enhance the compound’s binding affinity and selectivity. Pathways involved in its action may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
1H-benzo[d]imidazol-2-yl)(phenyl)methanone: Another benzimidazole derivative with similar structural features.
1,2,3,4-Butanetetrol,1,4-bis(1H-benzimidazol-2-yl): A compound with two benzimidazole moieties linked to a butanetetrol structure.
Uniqueness: 1-((1H-benzo[d]imidazol-2-yl)sulfinyl)butan-2-one is unique due to the presence of the sulfinyl group, which can modulate its chemical reactivity and biological activity
Biological Activity
1-((1H-benzo[d]imidazol-2-yl)sulfinyl)butan-2-one is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound can be achieved through various methods, including the reaction of benzimidazole derivatives with appropriate electrophiles. The general synthetic route involves the formation of sulfinyl derivatives from benzimidazole precursors, which can subsequently undergo alkylation to yield the final product.
Biological Activity
This compound exhibits a range of biological activities that are summarized in the following sections.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of benzimidazole derivatives. For instance, compounds structurally related to this compound have shown significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Anticancer Activity
Research indicates that this compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The compound appears to interfere with cell cycle progression and promote caspase-dependent apoptosis pathways.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit various enzymes, including acetylcholinesterase (AChE). Inhibition studies suggest that this compound binds effectively to the active site of AChE, which could have implications for treating neurodegenerative diseases like Alzheimer's.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be correlated with its structural features. Key aspects influencing its activity include:
Structural Feature | Impact on Activity |
---|---|
Sulfinyl group | Enhances antimicrobial properties |
Benzimidazole moiety | Contributes to anticancer activity |
Alkyl chain length | Modulates enzyme inhibition potency |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by RSC Publishing evaluated the antimicrobial efficacy of several benzimidazole derivatives, including compounds similar to this compound. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.
Case Study 2: Anticancer Mechanism
In a study published in Cancer Letters, researchers explored the anticancer effects of benzimidazole derivatives on breast cancer cells. They found that treatment with this compound led to a dose-dependent increase in apoptosis markers, suggesting its potential as a therapeutic agent in oncology.
Case Study 3: AChE Inhibition
Research documented in Neuropharmacology highlighted the AChE inhibitory effects of various benzimidazole derivatives. The study demonstrated that this compound exhibited a significant IC50 value compared to standard AChE inhibitors, indicating its potential use in treating cognitive disorders.
Properties
Molecular Formula |
C11H12N2O2S |
---|---|
Molecular Weight |
236.29 g/mol |
IUPAC Name |
1-(1H-benzimidazol-2-ylsulfinyl)butan-2-one |
InChI |
InChI=1S/C11H12N2O2S/c1-2-8(14)7-16(15)11-12-9-5-3-4-6-10(9)13-11/h3-6H,2,7H2,1H3,(H,12,13) |
InChI Key |
LCNQLQSFMZBDBI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CS(=O)C1=NC2=CC=CC=C2N1 |
Origin of Product |
United States |
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